molecular formula C17H19N5O2S B12130361 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]aceta mide

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]aceta mide

Cat. No.: B12130361
M. Wt: 357.4 g/mol
InChI Key: NBIFUZRVPOHLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,4-triazole-3-thioacetamide derivatives, which are characterized by a triazole core functionalized with sulfur-containing substituents and aromatic acetamide groups. The molecule features a 4-amino-5-(2-furyl) substitution on the triazole ring and an N-[2-(methylethyl)phenyl]acetamide moiety. Its synthesis typically involves reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives under alkaline conditions .

Pharmacologically, derivatives of this scaffold have demonstrated anti-inflammatory and anti-exudative activities. For instance, in preclinical studies, the compound exhibited dose-dependent inhibition of inflammation in rodent models, with a 10 mg/kg dose showing comparable efficacy to diclofenac sodium (8 mg/kg) . The furan ring and triazole-thioether linkage are critical for binding to inflammatory mediators like cyclooxygenase-2 (COX-2) and modulating cytokine production .

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C17H19N5O2S/c1-11(2)12-6-3-4-7-13(12)19-15(23)10-25-17-21-20-16(22(17)18)14-8-5-9-24-14/h3-9,11H,10,18H2,1-2H3,(H,19,23)

InChI Key

NBIFUZRVPOHLJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

A. Chemistry

In chemistry, this compound serves as a significant building block for synthesizing more complex molecules. It can also act as a ligand in coordination chemistry, facilitating the study of metal complexes and their properties.

B. Biological Applications

  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties, potentially disrupting microbial cell walls and inhibiting growth. This makes it a candidate for developing new antimicrobial agents.
  • Antifungal Properties : Similar to its antibacterial effects, research indicates potential efficacy against various fungal strains, suggesting its use in antifungal drug development.
  • Anticancer Research : Ongoing studies explore its ability to inhibit enzymes involved in cancer cell proliferation. For instance, its interaction with specific molecular targets could lead to novel anticancer therapies.

C. Industrial Applications

The compound's unique properties make it suitable for developing new materials with specific electronic and optical characteristics. This includes applications in organic electronics and photonic devices.

Case Studies and Research Findings

Several studies have highlighted the potential of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]acetamide:

  • A study published in ACS Omega investigated various triazole derivatives and their biological activities, indicating that similar compounds exhibit significant anticancer effects against multiple cancer cell lines .
  • Research in MDPI detailed the synthesis and biological evaluation of related triazole derivatives, noting their antibacterial and anticancer activities .
  • A comparative analysis highlighted the uniqueness of this compound relative to other triazole-based compounds, emphasizing its specific structural attributes that enhance its biological activity .

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Methylphenyl)Acetamide (AS111)

  • Key Differences : Replaces the furan-2-yl group with a pyridyl moiety and the N-[2-(methylethyl)phenyl] group with a 3-methylphenyl substituent.
  • Activity : AS111 showed 1.28-fold higher anti-inflammatory activity than diclofenac in formalin-induced edema models . The pyridyl group enhances hydrogen bonding with COX-2, improving potency compared to the furan analogue .

2-((4-Allyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)-N-(2-Methylphenyl)Acetamide

  • Key Differences: Substitutes the 4-amino group with an allyl group and the furan with a phenyl ring.
  • Activity: This derivative exhibited moderate anti-inflammatory activity (70% edema inhibition at 20 mg/kg) but lower than the amino-furyl counterpart, highlighting the importance of the 4-amino group for bioactivity .

2-{[4-Amino-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]Thio}-N-(4-Phenoxyphenyl)Acetamide

  • Key Differences: Features a 3,4,5-trimethoxyphenyl group instead of furan and a phenoxyphenyl acetamide tail.
  • Activity : Demonstrated superior COX-2 selectivity (IC₅₀ = 0.12 μM) due to the electron-rich trimethoxyphenyl group, but poorer solubility than the furan derivative .

2-[[4-Amino-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl]-N-(2,4-Dimethylphenyl)Acetamide

  • Key Differences : Incorporates a trifluoromethyl group at position 5 and a 2,4-dimethylphenyl acetamide.
  • Activity : The trifluoromethyl group enhanced metabolic stability (t₁/₂ = 4.2 h in vitro) but reduced anti-exudative efficacy compared to the furan derivative .

Quantitative Comparison of Pharmacological Profiles

Table 1 : Comparative Analysis of Key Derivatives

Compound Anti-Inflammatory Activity (Edema Inhibition, %) COX-2 IC₅₀ (μM) Solubility (mg/mL) Metabolic Stability (t₁/₂, h) Reference
Target Compound (Furan Derivative) 85% at 10 mg/kg 0.45 1.2 3.8
AS111 (Pyridyl Derivative) 92% at 10 mg/kg 0.18 0.8 2.5
Allyl-Phenyl Derivative 70% at 20 mg/kg 1.20 2.5 5.1
Trimethoxyphenyl Derivative 88% at 10 mg/kg 0.12 0.3 4.0
Trifluoromethyl Derivative 65% at 10 mg/kg 0.75 1.8 4.2

Structure-Activity Relationship (SAR) Insights

Amino Group at Position 4: Essential for anti-inflammatory activity. Removal (e.g., allyl substitution) reduces efficacy by ~20% .

Heteroaromatic Substitutions :

  • Furan vs. Pyridyl : Pyridyl enhances COX-2 binding but reduces solubility. Furan balances potency and bioavailability .
  • Electron-Withdrawing Groups (e.g., CF₃) : Improve stability but may sterically hinder target interactions .

Acetamide Tail : Bulky substituents (e.g., 2-(methylethyl)phenyl) improve membrane permeability but require optimization to avoid metabolic lability .

Biological Activity

The compound 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]acetamide is a complex organic molecule characterized by its unique structural features, including a triazole ring, an amine group, and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

Structural Characteristics

The molecular structure of this compound includes:

  • Triazole Ring : Known for its role in various biological activities.
  • Furyl Substituent : Contributes to the compound's pharmacological properties.
  • Acetamide Group : Enhances solubility and bioavailability.

The presence of these functional groups suggests that the compound may interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial and Antifungal Properties

Compounds containing triazole moieties have been extensively studied for their antimicrobial properties. For instance, similar compounds have demonstrated significant activity against various bacterial strains and fungi. The triazole ring is known to inhibit enzymes critical for the survival of these pathogens, making this compound a potential candidate for further investigation in antimicrobial therapies.

Anticancer Activity

Recent studies have indicated that the compound exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines. For example, a study screening various compounds against the NCI 60 cell-line panel revealed that related triazole compounds displayed notable anti-proliferative effects across multiple cancer types, including leukemia and lung cancer . The specific activity of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]acetamide requires further validation through targeted assays.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some relevant compounds:

Compound NameStructural FeaturesBiological Activity
4-AminoantipyrineAmino group, phenyl ringAnalgesic and anti-inflammatory
5-FuryltriazoleFuryl and triazole ringsAntifungal properties
N-(4-Chloro-2,5-dimethoxyphenyl)-2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamideSimilar thioether and acetamide structureAntimicrobial activity

This comparative analysis highlights that while many compounds share structural features with 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]acetamide, its unique combination of functional groups may confer distinct therapeutic properties.

Case Studies

Recent research has focused on the synthesis and biological evaluation of similar triazole derivatives. For instance:

  • Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their anti-proliferative activities against various cancer cell lines. Results indicated that certain modifications to the triazole scaffold enhanced cytotoxicity significantly .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that some triazole-containing compounds induce apoptosis in cancer cells through mitochondrial pathways . This suggests that similar mechanisms may be at play for 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]acetamide.

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step protocol starting with 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione (1). This intermediate is reacted with a chloroacetamide derivative in a mixture of ethanol and aqueous KOH under reflux for 1 hour. Post-reaction, the product is precipitated by dilution with water, filtered, and recrystallized from ethanol. Optimization strategies include:

  • Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve both organic and inorganic reactants.
  • Temperature control : Reflux conditions (≈78°C for ethanol) ensure sufficient energy for nucleophilic substitution without decomposition.
  • Purification : Recrystallization from ethanol removes unreacted starting materials and byproducts .

Advanced: How does the substitution pattern on the acetamide group influence biological activity, and what methodologies are used to validate structure-activity relationships (SAR)?

The anti-exudative and antimicrobial activities of this compound are highly dependent on substituents. For example:

  • Electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity.
  • Hydrophobic substituents (e.g., isopropyl groups) improve membrane permeability, critical for intracellular target engagement.
    Methodologies for SAR validation :
  • In vitro bioassays : Anti-exudative activity is measured using carrageenan-induced edema models in rodents.
  • Computational docking : Molecular docking against enzymes like cyclooxygenase-2 (COX-2) predicts binding affinities.
  • Physicochemical profiling : LogP and solubility assays correlate lipophilicity with bioavailability .

Advanced: What computational tools are employed to predict the compound’s biological potential, and how reliable are these predictions?

The PASS (Prediction of Activity Spectra for Substances) program and AutoDock Vina are widely used.

  • PASS : Predicts antimicrobial, antiviral, and enzyme-inhibitory activities based on structural fragments. For example, the furan and triazole moieties are flagged for potential COX-2 inhibition.
  • Molecular docking : Validates interactions with targets like fungal CYP51 (lanosterol 14α-demethylase) with RMSD values <2.0 Å.
    Reliability : While computational models reduce experimental workload, false positives (e.g., predicted antifungal activity without in vitro validation) necessitate cross-verification .

Basic: How are contradictions in biological activity data resolved across different studies?

Discrepancies often arise from variations in assay conditions. For instance:

  • Antimicrobial activity : Disagreements in MIC values may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media pH.
  • Anti-exudative efficacy : Rodent models using varying carrageenan concentrations (1% vs. 2%) yield conflicting edema reduction rates.
    Resolution strategies :
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing.
  • Dose-response curves : Establish EC50 values under controlled conditions to normalize data .

Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity in triazole ring formation (e.g., δ 7.2–7.5 ppm for furan protons).
  • LC-MS : Detects impurities (e.g., unreacted chloroacetamide) with a mass accuracy of ±0.1 Da.
  • Elemental analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N/S values.
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., thioether bond geometry) .

Basic: What are the key challenges in scaling up synthesis without compromising purity?

  • Byproduct formation : Over-refluxing generates sulfoxide byproducts. Mitigation involves strict temperature control and real-time TLC monitoring.
  • Solvent recovery : Ethanol recrystallization at scale requires distillation to maintain solvent purity.
  • Column chromatography : Replace with recrystallization or fractional precipitation for cost-effective purification .

Advanced: How can in silico toxicity predictions guide the prioritization of derivatives for in vivo testing?

Tools like ProTox-II predict hepatotoxicity (e.g., cytochrome P450 inhibition) and mutagenicity (Ames test alerts). Derivatives with:

  • Low predicted LD50 (<500 mg/kg) are deprioritized.
  • High PAINS (Pan-Assay Interference Compounds) scores (e.g., >0.8) are flagged for false-positive risks in bioassays.
    Validation : Acute toxicity studies in Wistar rats (OECD 423) confirm computational findings .

Advanced: What strategies are employed to enhance solubility and bioavailability for in vivo applications?

  • Co-solvent systems : Use PEG-400/water mixtures (70:30 v/v) to achieve >1 mg/mL solubility.
  • Prodrug design : Introduce phosphate esters at the acetamide group for hydrolytic activation in plasma.
  • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve circulation half-life .

Basic: What are the documented spectral signatures (IR, NMR) for confirming compound identity?

  • IR : Strong absorption at 1667 cm⁻¹ (C=O stretch of acetamide) and 611 cm⁻¹ (C-S stretch).
  • ¹H NMR : Singlet at δ 3.8 ppm (-OCH3), multiplet at δ 6.9–7.5 ppm (aromatic protons), and singlet at δ 8.1 ppm (C=CH).
  • ¹³C NMR : Peaks at δ 170.2 ppm (C=O) and δ 150.1 ppm (triazole C=N) .

Advanced: What future research directions are proposed to expand the therapeutic potential of this compound?

  • Diversity-oriented synthesis : Introduce sp³-hybridized substituents (e.g., cyclopropyl) to explore 3D pharmacophore space.
  • Target deconvolution : CRISPR-Cas9 screens to identify novel protein targets beyond COX-2.
  • In vivo efficacy models : Evaluate anti-inflammatory activity in transgenic mice (e.g., TNF-α knockouts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.